molecular formula C18H14ClN3O4 B2975868 2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-35-8

2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2975868
CAS No.: 898454-35-8
M. Wt: 371.78
InChI Key: CJKMFZJHMUPFHK-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is an organic compound characterized by a complex structure that incorporates multiple functional groups, including a chlorine atom, nitro group, and benzamide moiety. This compound finds applications in various domains due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves multiple steps. Typically, the process starts with the preparation of intermediates that form the basis of the final compound. Each step involves specific reaction conditions such as temperature, pH, and solvents to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely leverage optimized synthetic routes that can be scaled up efficiently. Continuous flow reactions and the use of high-throughput screening to identify optimal conditions might be employed. Careful control of reaction parameters ensures consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo various reactions including:

  • Oxidation: Alters the oxidation state of functional groups.

  • Reduction: Reduces nitro groups to amines.

  • Substitution: Substitutes the chlorine atom with other groups.

Common Reagents and Conditions

Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used. Conditions like acidic or basic environments, and specific temperatures, are tailored to each reaction.

Major Products

Depending on the type of reaction, major products can include substituted benzamides, reduced amino derivatives, and various oxidized forms.

Scientific Research Applications

2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is utilized in several fields:

  • Chemistry: As an intermediate for synthesizing more complex organic molecules.

  • Biology: Studied for its potential interactions with biological macromolecules.

  • Medicine: Investigated for pharmacological properties, including potential therapeutic effects.

  • Industry: Utilized in the production of specialized materials or as a precursor in manufacturing processes.

Mechanism of Action

The compound's effects arise from interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and initiating a cascade of biochemical events. Understanding these pathways can reveal its role in physiological or pathological conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitrobenzamide: Lacks the complex pyrroloquinoline structure.

  • 4-nitro-N-(2-oxo-2,4,5,6-tetrahydroquinolin-8-yl)benzamide: Similar core structure but different substituents.

Uniqueness

The unique structure of 2-chloro-4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide provides specific reactivity patterns and biological activities not seen in simpler analogs. This distinctiveness makes it valuable for specialized research and applications.

Properties

IUPAC Name

2-chloro-4-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4/c19-15-9-13(22(25)26)3-4-14(15)18(24)20-12-6-10-2-1-5-21-16(23)8-11(7-12)17(10)21/h3-4,6-7,9H,1-2,5,8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKMFZJHMUPFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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